1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea
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Overview
Description
1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea is a chemical compound with the molecular formula C15H13F3N2S2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea typically involves the reaction of benzyl isothiocyanate with 4-[(trifluoromethyl)sulfanyl]aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted benzyl or phenyl derivatives.
Scientific Research Applications
1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The thiourea moiety can form hydrogen bonds with biological targets, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-{4-[(trifluoromethyl)phenyl]thiourea: Similar structure but lacks the sulfanyl group.
1-Phenyl-3-{4-[(trifluoromethyl)benzyl]thiourea: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
1-Benzyl-3-{4-[(trifluoromethyl)sulfanyl]phenyl}thiourea is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C15H13F3N2S2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-benzyl-3-[4-(trifluoromethylsulfanyl)phenyl]thiourea |
InChI |
InChI=1S/C15H13F3N2S2/c16-15(17,18)22-13-8-6-12(7-9-13)20-14(21)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21) |
InChI Key |
MGDTXWSHNLRQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)SC(F)(F)F |
solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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